

# An In-depth Technical Guide to the Purity and Characterization of 2-Bromononane

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## Compound of Interest

Compound Name: 2-Bromononane

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This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of **2-Bromononane** (C<sub>9</sub>H<sub>19</sub>Br). This key chemical intermediate finds application in various organic syntheses, and a thorough understanding of its purity and properties is crucial for reliable and reproducible research and development. This document details experimental protocols for its preparation and purification, along with methodologies for its characterization using modern analytical techniques.

## Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of **2-Bromononane** is provided below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>19</sub> Br	[1]
Molecular Weight	207.15 g/mol	[1]
CAS Number	2216-35-5	[1]
Boiling Point	208-209 °C	[SpectraBase]
IUPAC Name	2-bromononane	[1]
Synonyms	sec-Nonyl bromide	[1]

Safety Information: **2-Bromononane** is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1] Appropriate personal protective equipment (PPE) should be worn when handling this compound, and all work should be conducted in a well-ventilated fume hood.

## Synthesis of 2-Bromononane

**2-Bromononane** is commonly synthesized from 2-nonanol via a nucleophilic substitution reaction using phosphorus tribromide ( $\text{PBr}_3$ ). This method is effective for converting primary and secondary alcohols to their corresponding alkyl bromides with a low incidence of rearrangement.[2]

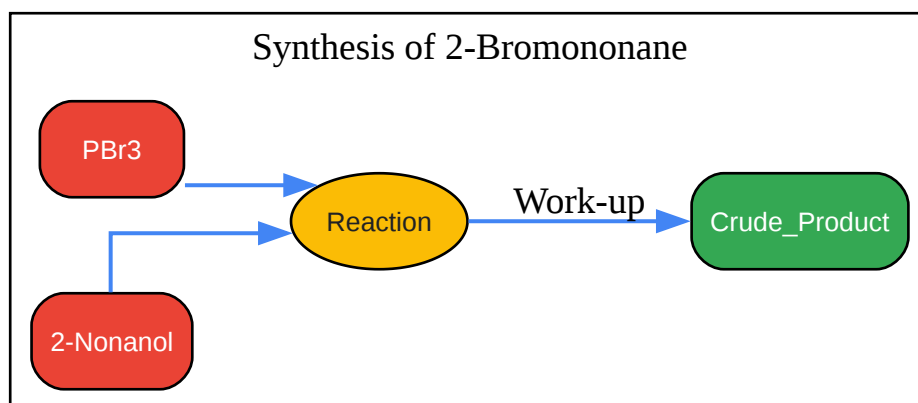
## Experimental Protocol: Synthesis of 2-Bromononane from 2-Nonanol

Materials:

- 2-Nonanol
- Phosphorus tribromide ( $\text{PBr}_3$ )
- Anhydrous diethyl ether
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Ice bath
- Separatory funnel
- Round-bottom flask
- Distillation apparatus

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-nonanol and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the flask in an ice bath to 0 °C.
- Slowly add phosphorus tribromide (approximately 0.35 equivalents) dropwise from the dropping funnel to the stirred solution of 2-nonanol. The addition should be controlled to maintain the reaction temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature and stir for an additional 2-3 hours.
- Carefully pour the reaction mixture over crushed ice to quench the reaction.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the diethyl ether solvent under reduced pressure using a rotary evaporator. The crude **2-bromononane** is obtained as an oily residue.



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Synthesis of **2-Bromononane** Workflow.

## Purification of 2-Bromononane

The crude **2-bromononane** obtained from the synthesis can be purified by fractional distillation to remove any unreacted starting material and byproducts.

## Experimental Protocol: Purification by Fractional Distillation

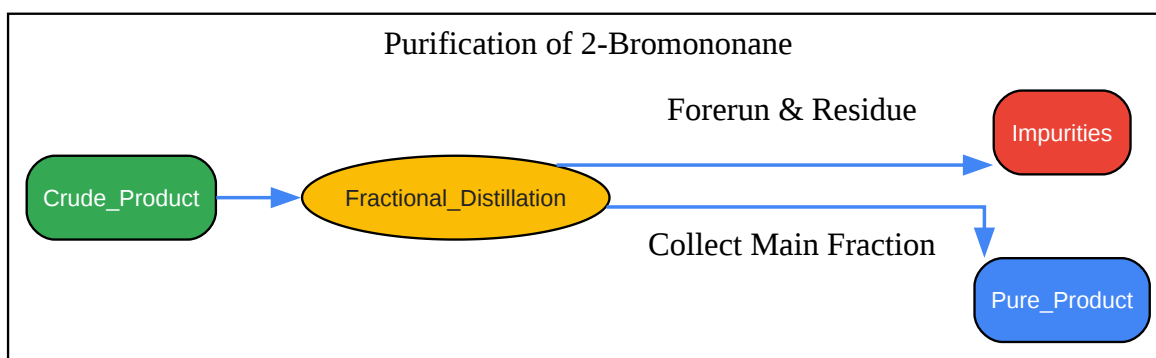
Apparatus:

- Round-bottom flask (distillation pot)
- Heating mantle with a stirrer
- Fractionating column (e.g., Vigreux column)
- Distillation head with a thermometer
- Condenser
- Receiving flasks
- Boiling chips or magnetic stir bar

Procedure:

- Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
- Charge the round-bottom flask with the crude **2-bromononane** mixture. Do not fill the flask to more than two-thirds of its capacity.
- Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

- Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.[3]
- Begin heating the distillation pot gently. A ring of condensate should slowly ascend the fractionating column.[3]
- Collect any low-boiling forerun in a separate receiving flask.
- As the temperature stabilizes near the boiling point of **2-bromononane** (208-209 °C), change to a clean receiving flask to collect the main fraction.
- Continue distillation at a slow and steady rate until the temperature begins to drop or rise significantly, indicating that the desired product has been collected.
- The residue in the distillation pot will contain higher-boiling impurities.



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Purification of **2-Bromononane** Workflow.

## Characterization and Purity Analysis

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and determine the purity of the synthesized **2-Bromononane**.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like **2-bromononane** and for identifying any potential impurities.

#### Experimental Protocol: GC-MS Analysis

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes.
  - Ramp: 10 °C/min to 250 °C.
  - Hold: 5 minutes at 250 °C.
- Mass Spectrometer Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[4\]](#)
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Scan Range: m/z 40-300.
- Sample Preparation: Dissolve the purified **2-bromononane** in a volatile solvent (e.g., dichloromethane) at a suitable concentration.
- Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times. The

mass spectrum of **2-bromononane** is characterized by its molecular ion peak and a distinctive fragmentation pattern.<sup>[5]</sup>

Analytical Technique	Parameter	Typical Value/Range
GC-MS	Purity	≥ 97%
Retention Time	Dependent on specific GC conditions	
Molecular Ion (M <sup>+</sup> )	m/z 206/208 (due to <sup>79</sup> Br/ <sup>81</sup> Br isotopes)	
Key Fragments	m/z 127, 43	

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy are essential for confirming the structure of **2-bromononane**.

Experimental Protocol: NMR Analysis

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>).
- Internal Standard: Tetramethylsilane (TMS).
- Sample Preparation: Dissolve approximately 10-20 mg of the purified **2-bromononane** in about 0.7 mL of CDCl<sub>3</sub>.
- <sup>1</sup>H NMR Data Acquisition: A standard proton experiment is performed.
- <sup>13</sup>C NMR Data Acquisition: A proton-decoupled carbon experiment is performed.

<sup>1</sup>H NMR Spectral Data (Predicted):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.1	Sextet	1H	CH-Br
~1.8	Multiplet	2H	CH <sub>2</sub> adjacent to CH-Br
~1.7	Doublet	3H	CH <sub>3</sub> adjacent to CH-Br
~1.2-1.4	Multiplet	10H	-(CH <sub>2</sub> ) <sub>5</sub> -
~0.9	Triplet	3H	Terminal CH <sub>3</sub>

<sup>13</sup>C NMR Spectral Data (Predicted):

Chemical Shift ( $\delta$ , ppm)	Assignment
~55	C2 (CH-Br)
~40	C3
~32	C7
~29	C5, C6
~27	C4
~25	C1
~23	C8
~14	C9

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

- Instrumentation: A Fourier-Transform Infrared spectrometer.

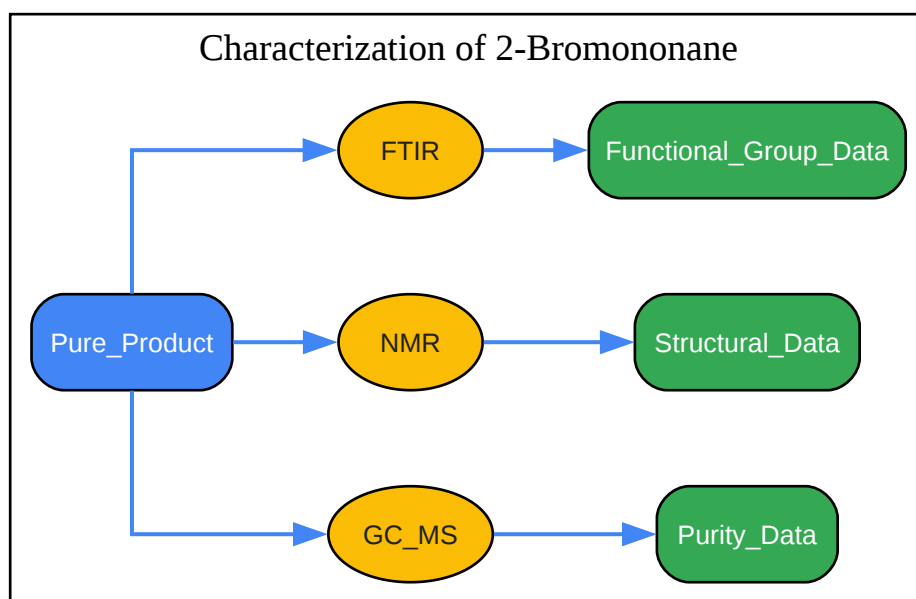


- Technique: A small drop of the neat liquid is placed between two salt plates (NaCl or KBr).
- Data Acquisition: The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ .

Characteristic FTIR Absorption Bands:

Wavenumber ( $\text{cm}^{-1}$ )	Vibration
2955-2850	C-H stretching (alkane)
1465-1450	C-H bending (alkane)
~1250	C-H wagging
650-550	C-Br stretching

The absence of a broad absorption band in the 3200-3600  $\text{cm}^{-1}$  region confirms the absence of the hydroxyl group from the starting material, 2-nonanol.



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Characterization of **2-Bromononane** Workflow.

This comprehensive guide provides the necessary information for the synthesis, purification, and detailed characterization of **2-Bromononane**. Adherence to these protocols will ensure the production of high-purity material suitable for demanding applications in research and development.

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## References

- 1. 2-Bromononane | C<sub>9</sub>H<sub>19</sub>Br | CID 98219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr<sub>3</sub>): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 2-Bromononane [webbook.nist.gov]
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